molecular formula C9H10Cl2 B13159657 1-Chloro-3-(1-chloropropyl)benzene

1-Chloro-3-(1-chloropropyl)benzene

Cat. No.: B13159657
M. Wt: 189.08 g/mol
InChI Key: KPBFMCRHWUEOPC-UHFFFAOYSA-N
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Description

1-Chloro-3-(1-chloropropyl)benzene is an organic compound with the molecular formula C9H11Cl2. It is a derivative of benzene, where a chlorine atom is attached to the benzene ring and another chlorine atom is attached to the propyl group. This compound is known for its applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(1-chloropropyl)benzene can be synthesized through various methods. One common method involves the chlorination of 3-phenylpropyl chloride. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(1-chloropropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzyl alcohol or benzaldehyde.

    Reduction: Formation of propylbenzene.

Scientific Research Applications

1-Chloro-3-(1-chloropropyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways involving chlorinated aromatic compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(1-chloropropyl)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atoms attached to the benzene ring and the propyl group make the compound reactive towards nucleophilic substitution. The molecular targets and pathways involved include the formation of carbocation intermediates during electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

  • 1-Chloro-3-phenylpropane
  • 3-Chloro-1-phenylpropane
  • 3-Phenyl-1-chloropropane
  • 3-Phenylpropyl chloride

Comparison: 1-Chloro-3-(1-chloropropyl)benzene is unique due to the presence of two chlorine atoms, which enhances its reactivity compared to similar compounds with only one chlorine atom. This increased reactivity makes it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C9H10Cl2

Molecular Weight

189.08 g/mol

IUPAC Name

1-chloro-3-(1-chloropropyl)benzene

InChI

InChI=1S/C9H10Cl2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2H2,1H3

InChI Key

KPBFMCRHWUEOPC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)Cl

Origin of Product

United States

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